
3-Hydroxy-3-(oxan-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-3-(oxan-3-yl)propanoic acid is an organic compound that features both hydroxyl and carboxyl functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of the oxan-3-yl group adds to its unique chemical properties, making it a subject of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(oxan-3-yl)propanoic acid can be achieved through several methods. One common approach involves the hydroxylation of 3-(oxan-3-yl)propanoic acid using suitable oxidizing agents under controlled conditions. Another method includes the ring-opening of oxan-3-yl derivatives followed by carboxylation and subsequent hydroxylation.
Industrial Production Methods
Industrial production of this compound often employs microbial cell factories. These biotechnological methods utilize genetically engineered microorganisms to produce the compound in a sustainable and environmentally friendly manner. For instance, the use of Saccharomyces cerevisiae has been explored for the biosynthesis of similar compounds .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-3-(oxan-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Halogenated derivatives, amines, thiols.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-3-(oxan-3-yl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of biodegradable polymers and other environmentally friendly materials.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-3-(oxan-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups allow it to participate in hydrogen bonding and electrostatic interactions, influencing various biochemical processes. These interactions can modulate enzyme activity, receptor binding, and cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Hydroxypropionic acid
- 3-Hydroxy-2-(oxan-3-yl)propanoic acid
- 3-Hydroxy-3-(3-hydroxyphenyl)propanoic acid
Uniqueness
3-Hydroxy-3-(oxan-3-yl)propanoic acid is unique due to the presence of the oxan-3-yl group, which imparts distinct chemical properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C8H14O4 |
|---|---|
Molekulargewicht |
174.19 g/mol |
IUPAC-Name |
3-hydroxy-3-(oxan-3-yl)propanoic acid |
InChI |
InChI=1S/C8H14O4/c9-7(4-8(10)11)6-2-1-3-12-5-6/h6-7,9H,1-5H2,(H,10,11) |
InChI-Schlüssel |
QMIGTAIKURTCKV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(COC1)C(CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Bromopentyl)benzo[d]thiazole](/img/structure/B13618955.png)
![O-[(1H-imidazol-5-yl)methyl]hydroxylamine](/img/structure/B13618963.png)
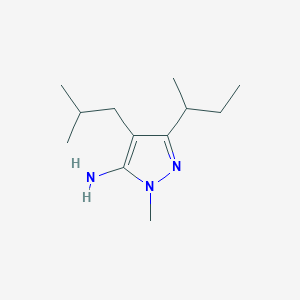
![Methyl({[2-(propan-2-yl)phenyl]methyl})amine](/img/structure/B13618983.png)
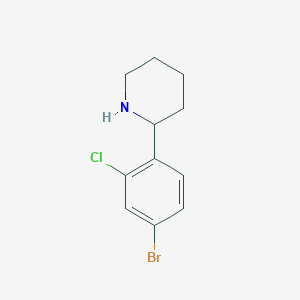
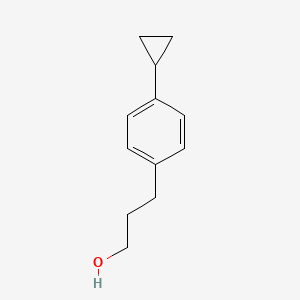
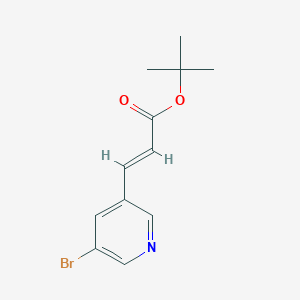
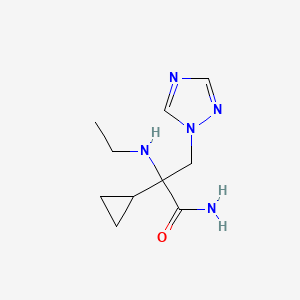

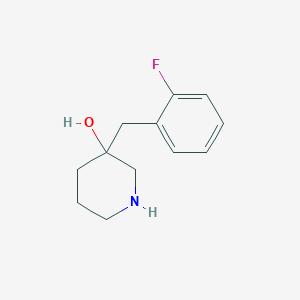

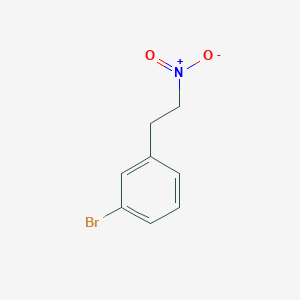

![n-{3-[(1s)-1-Hydroxyethyl]phenyl}acetamide](/img/structure/B13619033.png)
